molecular formula C8H17N3O3 B1664495 Alanyl ornithine CAS No. 643755-41-3

Alanyl ornithine

Cat. No. B1664495
M. Wt: 203.24 g/mol
InChI Key: VUEDSARGIZJRJU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanyl ornithine is a dipeptide.

Scientific Research Applications

Allosteric Control in Enzymatic Reactions

Alanyl ornithine, through its component ornithine, plays a role in the allosteric control of enzymes. A study revealed that certain amino acids, including ornithine, are crucial for the binding and allosteric signal transmission in carbamoyl phosphate synthetase (CPS) from Escherichia coli. This finding underscores the importance of ornithine in enzyme regulation and functionality (Pierrat, Javid-Majd, & Raushel, 2002).

Enhancing Microbial Fermentation for Amino Acid Production

Ornithine, a key component of alanyl ornithine, is vital in microbial fermentation processes. Research has demonstrated the potential of engineered Corynebacterium glutamicum strains to enhance l-ornithine production, a significant advancement in the food and medicine industries. This metabolic engineering presents a promising avenue for the industrial production of l-ornithine (Zhang, Gao, Chu, & Ye, 2019).

Novel Amino Acid Biosynthesis

D-ornithine, a component of alanyl ornithine, can lead to the production of new amino acids, such as pyrroline-carboxy-lysine (Pcl), through the modification of pyrrolysine biosynthesis. This discovery expands our understanding of amino acid diversity and their biosynthetic pathways, highlighting the potential of ornithine derivatives in synthetic biology (Cellitti et al., 2011).

Role in Enzymatic Activity and Stability

Ornithine's role in maintaining enzymatic activity and stability is highlighted in a study where mutations in ornithine decarboxylase significantly altered the enzyme's properties. This research contributes to our understanding of enzyme functionality and the importance of specific amino acids like ornithine in enzymatic reactions (Lu, Stanley, & Pegg, 1991).

Bacterial Peptidoglycan Composition

Ornithine's inclusion in the peptidoglycan of certain bacterial strains, as seen in Serinicoccus marinus, indicates its structural significance in microbial cell walls. This knowledge is crucial for understanding bacterial taxonomy and physiology (Yi, Schumann, Sohn, & Chun, 2004).

properties

CAS RN

643755-41-3

Product Name

Alanyl ornithine

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid

InChI

InChI=1S/C8H17N3O3/c1-5(10)7(12)11-6(8(13)14)3-2-4-9/h5-6H,2-4,9-10H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1

InChI Key

VUEDSARGIZJRJU-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N

SMILES

CC(C(=O)NC(CCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alanyl ornithine;  Dipeptide ao-a; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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